molecular formula C5H12N4S B13113717 Thiomorpholine-4-carboximidhydrazide

Thiomorpholine-4-carboximidhydrazide

Katalognummer: B13113717
Molekulargewicht: 160.24 g/mol
InChI-Schlüssel: BYOSVIXFYSPHRL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Thiomorpholine-4-carboximidhydrazide is a chemical compound with the molecular formula C5H12N4S and a molecular weight of 160.24 g/mol . It is a derivative of thiomorpholine, a sulfur-containing heterocyclic compound. This compound is primarily used in research settings and has various applications in chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of thiomorpholine-4-carboximidhydrazide typically involves the reaction of thiomorpholine with hydrazine derivatives under controlled conditions. One common method includes the use of a microwave-supported one-pot reaction, which involves the use of a solid base such as magnesium oxide (MgO) in an eco-friendly solvent like ethanol . This method is advantageous due to its shorter reaction times and higher yields compared to conventional methods.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of green chemistry and microwave-assisted synthesis are often employed to enhance efficiency and reduce environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions: Thiomorpholine-4-carboximidhydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it into corresponding amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of this compound .

Wissenschaftliche Forschungsanwendungen

Thiomorpholine-4-carboximidhydrazide has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of thiomorpholine-4-carboximidhydrazide involves its interaction with specific molecular targets and pathways. One well-known reaction is the S-oxidation catalyzed by cytochrome P450 enzymes, leading to the formation of sulfoxides and subsequent ring cleavage . This reaction is crucial for its biodegradation and potential therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Thiomorpholine-4-carboximidhydrazide is unique due to its specific structural features and reactivity. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industrial applications.

Eigenschaften

Molekularformel

C5H12N4S

Molekulargewicht

160.24 g/mol

IUPAC-Name

N'-aminothiomorpholine-4-carboximidamide

InChI

InChI=1S/C5H12N4S/c6-5(8-7)9-1-3-10-4-2-9/h1-4,7H2,(H2,6,8)

InChI-Schlüssel

BYOSVIXFYSPHRL-UHFFFAOYSA-N

Isomerische SMILES

C1CSCCN1/C(=N/N)/N

Kanonische SMILES

C1CSCCN1C(=NN)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.